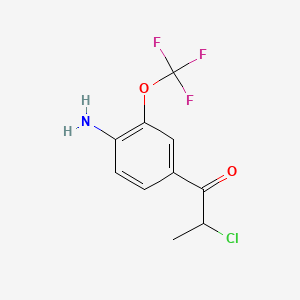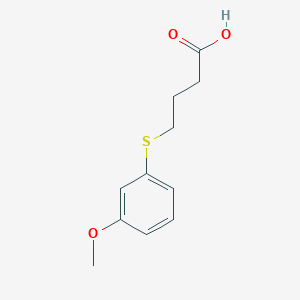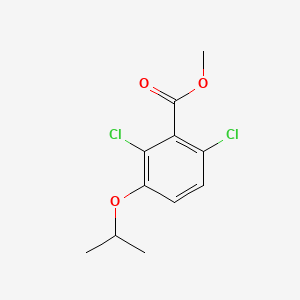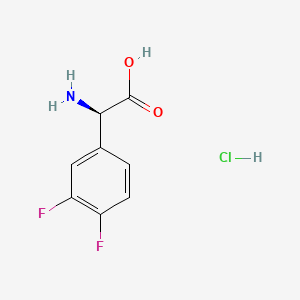![molecular formula C16H18N2O4S B14039630 2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)
2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dioxido-1-thia-8-azaspiro[45]decan-4-yl)isoindoline-1,3-dione is a complex organic compound that features a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . This reaction forms the spirocyclic core of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia-azaspiro ring can be further oxidized.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The isoindoline-1,3-dione moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of secondary amines.
科学的研究の応用
2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-ulcer agent.
Biological Studies: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Pharmaceutical Development: Its derivatives are explored for anticancer activities.
作用機序
The mechanism of action of 2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, its anti-ulcer activity is believed to be mediated through the inhibition of gastric acid secretion and protection of the gastric mucosa . The compound may also interact with various receptors and enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
1-Thia-4-azaspiro[4.5]decane: Studied for its anticancer properties.
Uniqueness
2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
分子式 |
C16H18N2O4S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2-(1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decan-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H18N2O4S/c19-14-11-3-1-2-4-12(11)15(20)18(14)13-5-10-23(21,22)16(13)6-8-17-9-7-16/h1-4,13,17H,5-10H2 |
InChIキー |
RGWILSFSGBBGJJ-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)C2(C1N3C(=O)C4=CC=CC=C4C3=O)CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B14039555.png)
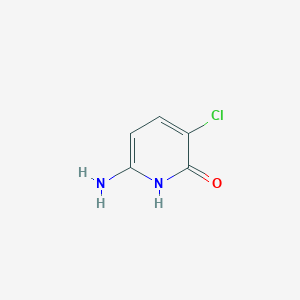
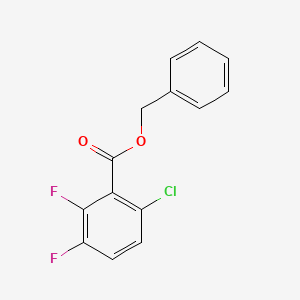
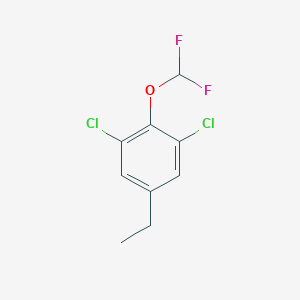
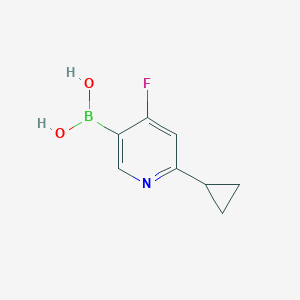
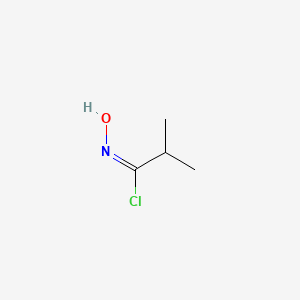

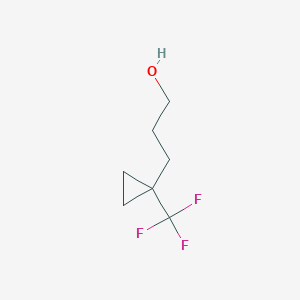
![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)
